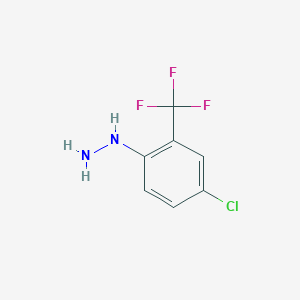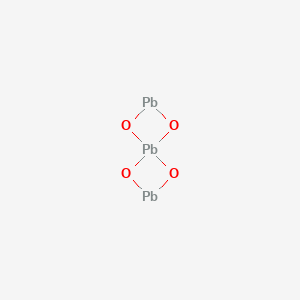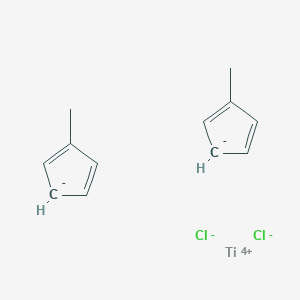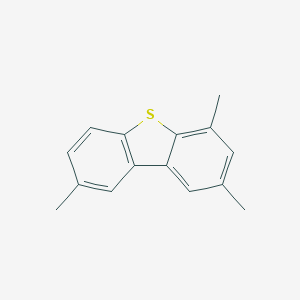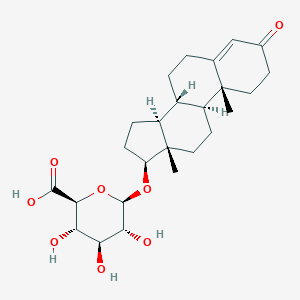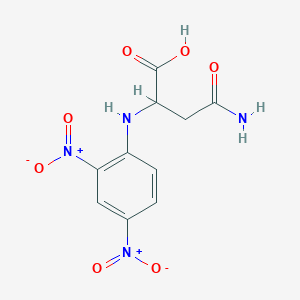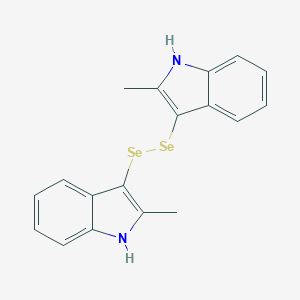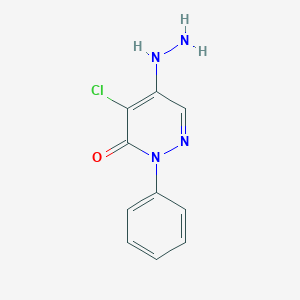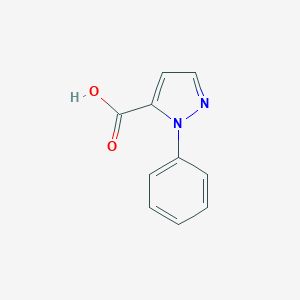
1-フェニル-1H-ピラゾール-5-カルボン酸
概要
説明
1-Phenyl-1H-pyrazole-5-carboxylic acid, commonly referred to as PPCA, is an organic compound that is widely used in a variety of scientific and industrial applications. In particular, PPCA is a valuable reagent in the synthesis of other organic compounds, as well as in the study of biochemical and physiological processes.
科学的研究の応用
医薬品
ピラゾール誘導体には、「1-フェニル-1H-ピラゾール-5-カルボン酸」などの多様な生物活性を持つものが見つかっています。 抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病剤として使用されています . ピラゾール環の1位、3位、または4位の置換基を変更することにより構造プロファイルを改変すると、いくつかの生物活性が著しく影響を受けることがわかっています .
農業
ピラゾールは、農業を含む化学産業の様々な分野で汎用性の高い骨格として、重要な地位を占めています . 農薬の開発に使用されています .
有機合成
ピラゾールは、5員環複素環化合物であり、有機合成において非常に重要な化合物群に属しています . 長年にわたり、様々な合成方法とその合成類似体が文書化されており、研究および用途におけるその重要性が強調されています .
アンタゴニストの開発
「1-フェニル-1H-ピラゾール-5-カルボン酸」は、毛髪抑制のためのSmoothenedアンタゴニストとして、還元アミノ化による(アミノメチル)ピラゾールの合成のための反応物として使用されてきました .
受容体アンタゴニストの開発
この化合物は、N-ビアリールメチルスピロピペリジンをベースとしたORL1受容体アンタゴニストの調製にも使用されてきました .
構造的および分光学的調査
この化合物は、構造的、分光学的、および理論的調査の対象となっています。 これらの研究は、生物学的に重要なピラゾール-4-カルボン酸誘導体の1つについての、実験的および理論的調査を組み合わせたものです .
超分子構造
一連の新しい1,3,5-トリス(1-フェニル-1H-ピラゾール-5-イル)ベンゼンは、ピラゾールの超分子構造における面状スタッキングカラムの存在を評価するために使用されました
Safety and Hazards
作用機序
Target of Action
The primary target of 1-phenyl-1H-pyrazole-5-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It is believed to interact with its target, hematopoietic prostaglandin d synthase, leading to changes in the production of prostaglandin d2
Biochemical Pathways
The biochemical pathways affected by 1-phenyl-1H-pyrazole-5-carboxylic acid are likely related to the prostaglandin synthesis pathway, given its target. By interacting with Hematopoietic prostaglandin D synthase, it may influence the production of prostaglandin D2, thereby affecting downstream effects such as inflammation and allergic responses .
Pharmacokinetics
It is known that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-phenyl-1H-pyrazole-5-carboxylic acid’s action are likely to be related to its influence on prostaglandin D2 production. By modulating this process, it could potentially affect a range of physiological responses, including inflammation and allergic reactions .
生化学分析
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the phenyl and carboxylic acid groups .
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . They may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 182-186°C .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .
特性
IUPAC Name |
2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDUXCFCARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285029 | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133-77-3 | |
| Record name | 1133-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the structural significance of 1-phenyl-1H-pyrazole-5-carboxylic acid in the formation of metal complexes?
A1: 1-Phenyl-1H-pyrazole-5-carboxylic acid (HL1) acts as a ligand in the formation of metal complexes with cobalt, nickel, and copper, as demonstrated in the study []. The carboxylic acid group (-COOH) acts as a binding site for the metal ions. In the synthesized complexes, HL1 coordinates to the metal centers, forming repeating units that extend into 1-D helical chains in the case of complexes 1-3. These chains further interact through hydrogen bonding with 4,4′-bipyridine molecules, creating intricate 3-D supramolecular networks [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

